Cas no 2138551-27-4 (4,4-dimethyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol)
4,4-dimethyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 4,4-dimethyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol
- 2138551-27-4
- EN300-1159131
-
- Inchi: 1S/C12H20N2O/c1-9-13-6-7-14(9)11-8-10(15)4-5-12(11,2)3/h6-7,10-11,15H,4-5,8H2,1-3H3
- InChI Key: SNVQDQVSMJOMSY-UHFFFAOYSA-N
- SMILES: OC1CCC(C)(C)C(C1)N1C=CN=C1C
Computed Properties
- Exact Mass: 208.157563266g/mol
- Monoisotopic Mass: 208.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 38Ų
4,4-dimethyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1159131-0.05g |
4,4-dimethyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol |
2138551-27-4 | 0.05g |
$888.0 | 2023-06-08 | ||
| Enamine | EN300-1159131-0.1g |
4,4-dimethyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol |
2138551-27-4 | 0.1g |
$930.0 | 2023-06-08 | ||
| Enamine | EN300-1159131-0.25g |
4,4-dimethyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol |
2138551-27-4 | 0.25g |
$972.0 | 2023-06-08 | ||
| Enamine | EN300-1159131-0.5g |
4,4-dimethyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol |
2138551-27-4 | 0.5g |
$1014.0 | 2023-06-08 | ||
| Enamine | EN300-1159131-1.0g |
4,4-dimethyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol |
2138551-27-4 | 1g |
$1057.0 | 2023-06-08 | ||
| Enamine | EN300-1159131-2.5g |
4,4-dimethyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol |
2138551-27-4 | 2.5g |
$2071.0 | 2023-06-08 | ||
| Enamine | EN300-1159131-5.0g |
4,4-dimethyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol |
2138551-27-4 | 5g |
$3065.0 | 2023-06-08 | ||
| Enamine | EN300-1159131-10.0g |
4,4-dimethyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol |
2138551-27-4 | 10g |
$4545.0 | 2023-06-08 |
4,4-dimethyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 4,4-dimethyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol
Research Brief on 4,4-dimethyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol (CAS: 2138551-27-4): Recent Advances and Applications
The compound 4,4-dimethyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol (CAS: 2138551-27-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective kinase inhibitors, particularly those targeting inflammatory pathways. The presence of both the imidazole moiety and the hydroxyl group in its structure provides versatile sites for further chemical modifications, making it a valuable scaffold for drug discovery.
In terms of biological activity, preliminary in vitro studies have shown promising results. Research conducted at the University of Cambridge (2024) revealed that derivatives of 4,4-dimethyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol exhibit moderate to strong binding affinity for G-protein coupled receptors (GPCRs) involved in neurological disorders. These findings suggest potential applications in the treatment of conditions such as Parkinson's disease and schizophrenia, although further in vivo validation is required.
The compound's pharmacokinetic properties have also been investigated in recent preclinical studies. Data from animal models indicate favorable absorption and distribution characteristics, with moderate plasma protein binding and acceptable blood-brain barrier penetration. These properties, combined with its relatively low toxicity profile as reported in Toxicology Reports (2024), make it an attractive candidate for further pharmaceutical development.
From a synthetic chemistry perspective, several novel routes for the production of 4,4-dimethyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol have been developed. A particularly efficient method published in Organic Process Research & Development (2023) utilizes a one-pot cascade reaction with improved yield (78%) and reduced environmental impact compared to traditional synthetic pathways. This advancement could facilitate larger-scale production for both research and potential clinical applications.
Looking forward, the compound's versatility suggests multiple directions for future research. Current investigations are exploring its potential as a building block for PROTACs (proteolysis targeting chimeras), with preliminary results showing promise in targeted protein degradation applications. Additionally, its structural features make it a candidate for development as a molecular probe in chemical biology studies, particularly for investigating imidazole-containing biological systems.
In conclusion, 4,4-dimethyl-3-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol represents an important compound in contemporary medicinal chemistry research. Its unique structural features, combined with emerging biological data, position it as a valuable tool for drug discovery and development. Continued research into its applications and optimization of its properties will likely yield significant contributions to the field of chemical biology and pharmaceutical sciences in the coming years.
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